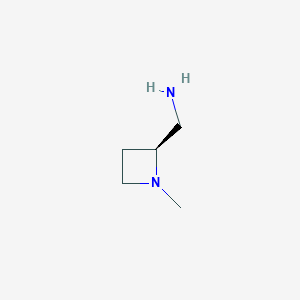

2-Fluoro-N-methylpyridin-4-amine

説明

Synthesis Analysis

The synthesis of 2-Fluoro-N-methylpyridin-4-amine can be achieved by several methods, including nucleophilic substitution, palladium-catalyzed coupling, and rearrangement reactions . One of the most common approaches is the reaction of 2-fluoro-5-nitropyridine with methylamine under reducing conditions, followed by purification steps .Molecular Structure Analysis

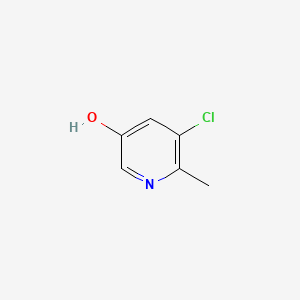

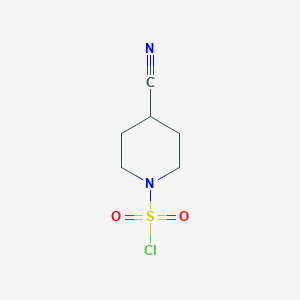

The molecular structure of 2-Fluoro-N-methylpyridin-4-amine includes a fluorine atom and a methyl group attached to the pyridine ring. The molecular weight of the compound is 126.13 g/mol.Chemical Reactions Analysis

Amines like 2-Fluoro-N-methylpyridin-4-amine can undergo various reactions such as alkylation and acylation . Electrophilic fluorination represents one of the most direct and useful methods available for the selective introduction of fluorine into organic compounds .科学的研究の応用

Synthesis and Functionalization

One major application of 2-Fluoro-N-methylpyridin-4-amine is in the synthesis and functionalization of complex molecules. For instance, the efficient functionalization of 2-Fluoro-4-methylpyridine, through processes such as chlorination, hydrolysis, and methanesulfonylation, demonstrates the compound's role in the development of cognition enhancers and other pharmaceutical agents (Pesti et al., 2000). Similarly, the catalyst-free amination of 2-fluoropyridines, including 2-Fluoro-N-methylpyridin-4-amine, with adamantane amines indicates its use in synthesizing N-(pyridin-2-yl) derivatives, which are of interest in developing new materials and chemical entities (Abel et al., 2015).

Fluorinating Reagents

The compound is also pivotal in the synthesis and application of fluorinating reagents. Research on N-fluoro amines and their analogues, including 2-Fluoro-N-methylpyridin-4-amine, showcases their role as fluorinating agents in organic synthesis. These reagents are classified based on their structure and the nature of the solvent, providing insights into their fluorinating activity and applications in various organic compounds (Furin & Fainzil’berg, 2000).

Medicinal Chemistry Applications

In medicinal chemistry, 2-Fluoro-N-methylpyridin-4-amine is used as an intermediate in the synthesis of novel compounds with potential therapeutic applications. For example, its incorporation into the structure of potential fatty acid amide hydrolase (FAAH) inhibitors for brain imaging in rats and monkeys illustrates its importance in the development of new diagnostic tools and treatments for neurological conditions (Kumata et al., 2015).

Herbicide Development

Additionally, the synthesis of novel fluoropicolinate herbicides by cascade cyclization of fluoroalkyl alkynylimines, facilitated by 2-Fluoro-N-methylpyridin-4-amine, underscores its utility in agricultural chemistry. This synthesis pathway enables the creation of herbicides with enhanced efficacy and specificity, highlighting the compound's role in developing new agricultural products (Johnson et al., 2015).

作用機序

Target of Action

The primary target of 2-Fluoro-N-methylpyridin-4-amine is the potassium (K+) channels . Potassium channels play a crucial role in maintaining the electrical activity of cells, and they are involved in various physiological processes. In the context of neurological disorders, these channels are particularly important as they help regulate the electrical signals in neurons .

Mode of Action

2-Fluoro-N-methylpyridin-4-amine acts as a blocker of the potassium channels . It binds to the exposed K+ channels, reducing the leakage of intracellular K+ and enhancing impulse conduction . This interaction with the potassium channels alters the electrical properties of the cells, which can lead to changes in their function .

Biochemical Pathways

It is known that the blocking of potassium channels can affect various cellular processes, including cell signaling and neurotransmission . The downstream effects of these changes can have significant impacts on the function of the nervous system .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability

Result of Action

The molecular and cellular effects of 2-Fluoro-N-methylpyridin-4-amine’s action are primarily related to its interaction with potassium channels. By blocking these channels, 2-Fluoro-N-methylpyridin-4-amine can alter the electrical properties of cells, potentially leading to changes in cell signaling and function .

Action Environment

The action, efficacy, and stability of 2-Fluoro-N-methylpyridin-4-amine can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, potentially influencing its ability to interact with its target . Additionally, the presence of other molecules in the environment can also affect the action of 2-Fluoro-N-methylpyridin-4-amine.

特性

IUPAC Name |

2-fluoro-N-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDHPAPTFFRFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-N-methylpyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)

![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)

![6,6-Difluorobicyclo[3.1.0]hexan-3-amine](/img/structure/B1459329.png)

![[1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1459330.png)

![[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid](/img/structure/B1459332.png)